N-hydroxypyridazine-4-carboximidamide
Description
N-Hydroxypyridazine-4-carboximidamide (CAS: 39123-45-0) is a heterocyclic compound with the molecular formula C₅H₆N₄O and a molecular weight of 138.13 g/mol . It features a pyridazine core substituted with a hydroxamidine group (-C(=NH)NHOH) at the 4-position. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing antiviral agents. For example, it was utilized in the development of 1-heteroaryl-2-alkoxyphenyl analogs targeting SARS-CoV-2 replication inhibition, yielding a derivative with an LC-MS (ESI) m/z of 378 [M + H]⁺ .
Synthesis involves multi-step purification via flash chromatography, yielding an off-white solid characterized by ¹H NMR (DMSO-d₆, δ 10.36 (s, 1H), 9.45 (s, 1H), 9.25 (d, J = 6.1 Hz, 1H)) and LC-MS (m/z 139 [M + H]⁺) . Its physicochemical properties, such as storage conditions and hazard classifications, remain underreported in publicly available data .
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxypyridazine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-8-3-4/h1-3,10H,(H2,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNTANHCRBVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=NC=C1/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701135 | |
| Record name | 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39123-45-0 | |
| Record name | 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxypyridazine-4-carboximidamide typically involves the reaction of pyridazine derivatives with hydroxylamine and other reagents. One common method is the reaction of pyridazine-4-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-hydroxypyridazine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions result in various substituted derivatives of this compound.
Scientific Research Applications
Table 1: Summary of Chemical Reactions
| Reaction Type | Possible Products | Common Reagents |
|---|---|---|
| Oxidation | Oximes, Nitriles | Hydrogen peroxide, Potassium permanganate |
| Reduction | Amines | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Substituted derivatives | Amines, Thiols, Halides |
Chemistry
N-hydroxypyridazine-4-carboximidamide serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions that are crucial for creating new materials.
Biology
Research indicates potential biological activities , particularly antimicrobial and anticancer properties. Studies are ongoing to explore its mechanisms of action at the molecular level, including enzyme inhibition that could affect cell proliferation and metabolic pathways.
Medicine
In medical research, this compound is being investigated as a potential therapeutic agent for various diseases. Its efficacy in drug development is being evaluated through structure-activity relationship (SAR) analyses to understand how structural modifications impact biological activity.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its ability to inhibit tumor growth in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxic effects attributed to its interaction with specific cellular targets.
Case Study 2: Antimicrobial Properties
In another research project, this compound was evaluated for its antimicrobial activity. The compound exhibited notable effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| N-hydroxyisonicotinamidine | Similar structural framework |
| Isonicotinamidoxime | Different reactivity profile |
| N-hydroxy-isonicotinamidine | Potentially lower efficacy |
Mechanism of Action
The mechanism of action of N-hydroxypyridazine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Pyrazole-1-carboximidamide Derivatives
A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) were studied for bioactivity. These compounds feature a pyrazole ring instead of pyridazine, with aryl substituents influencing electronic and steric properties. For instance, electron-withdrawing groups (e.g., -Cl, -Br) enhance stability but may reduce solubility .
Pyridine-4-carboxamidoxime N-Oxide
This compound (CCDC 2035503) shares a pyridine core but differs by an oxime N-oxide group. Its crystal structure reveals hydrogen-bonding networks, enabling supramolecular assembly—a property less explored in N-hydroxypyridazine derivatives .
Isonicotinamidine Hydrochloride
Pyridine-4-carboximidamidate chloride (isonicotinamidine hydrochloride) serves as a pharmaceutical intermediate. Unlike this compound, it lacks the hydroxyl group, impacting hydrogen-bonding capacity and reactivity .
Functional Group Impact on Bioactivity
In contrast, pyrazole-1-carboximidamides rely on aryl substituents for target engagement, as seen in their broad-spectrum antimicrobial applications .
Comparative Data Table
Key Research Findings and Limitations
- Antiviral Potency : this compound derivatives exhibit moderate SARS-CoV-2 inhibition (LC-MS m/z 378 [M + H]⁺ ) but lack comparative IC₅₀ data against other carboximidamides .
- Synthetic Challenges : The compound’s synthesis yield is low (23%), necessitating optimization for scalability .
Notes
Safety and Handling : Hazard classifications for this compound remain unspecified in open literature .
Structural Diversity : Substitution patterns (e.g., hydroxyl vs. chloride) critically influence solubility and bioavailability, warranting further SAR studies.
Biological Activity
N-hydroxypyridazine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and comparative analyses with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to function as an enzyme inhibitor , potentially affecting metabolic pathways critical for cell growth and proliferation. The compound may bind to the active sites of enzymes, thereby blocking their catalytic activity and altering cellular processes such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This has implications for its use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
The compound has been evaluated for its anticancer properties , showing promise as a potential therapeutic agent. Studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be insightful. Below is a table summarizing the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-hydroxyisonicotinamidine | Hydroxyl group on isonicotinamide | Exhibits different enzyme inhibition profiles |
| Isonicotinamidoxime | Contains oxime functional group | Known for strong antibacterial properties |
| N-hydroxy-isonicotinamidine | Hydroxyl group with amino substituent | Potentially more selective in targeting specific enzymes |
Case Studies
Several case studies have explored the biological effects and therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A recent study focused on the compound's ability to inhibit the growth of HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated that at specific concentrations, this compound significantly reduced cell viability, with IC50 values comparable to established anticancer drugs like Sorafenib .
- Exploratory Study on Antimicrobial Activity : Another investigation assessed the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that it exhibited a broad spectrum of activity, particularly against resistant strains, suggesting its potential as a lead compound for new antibiotic development.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of RXRα : The compound has been identified as a modulator of retinoid X receptor alpha (RXRα), which plays a crucial role in cancer biology. Its antagonistic effects on RXRα have been linked to enhanced apoptosis in cancer cells .
- Enzyme Interaction Studies : Detailed studies have shown that this compound can selectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in targeting metabolic disorders alongside cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-hydroxypyridazine-4-carboximidamide, and what factors influence reaction yields and purity?
- Methodological Answer : Synthesis of This compound derivatives typically involves condensation reactions between hydroxylamine derivatives and pyridazine precursors. For example, nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) are common. Reaction yields are influenced by solvent choice, reaction time, and inert atmospheric conditions to prevent oxidation . Thermal analysis during synthesis (e.g., TGA) can monitor intermediate stability and purity . High-purity starting materials and stoichiometric optimization are critical to minimize side products .
Q. What analytical techniques are recommended for characterizing This compound's structural integrity and purity?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify functional groups (e.g., hydroxylamine, pyridazine rings). Compare spectral data with NIST-standardized references for pyridazine derivatives .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) is recommended, targeting >98% purity for research-grade material.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects trace impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds .
Q. What safety protocols should researchers follow when handling This compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H333 hazard code) .
- Exposure Response : For skin contact, rinse immediately with water (P305+P351+P338 protocols) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Waste Disposal : Follow institutional guidelines for hydroxamic acid derivatives, using neutralization before disposal .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate This compound under various pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 40°C and 60°C for 1–4 weeks. Analyze degradation products via LC-MS every 7 days .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and DSC to detect phase transitions .
- Contradiction Resolution : If conflicting data arise (e.g., variable half-lives), validate results using orthogonal methods like FTIR for functional group integrity .
Q. What methodologies are effective in resolving contradictory pharmacological data observed in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Assay Standardization : Use a reference inhibitor (e.g., SAHA for HDAC assays) to calibrate enzyme activity. Ensure consistent substrate concentrations and incubation times .
- Kinetic Validation : Surface plasmon resonance (SPR) quantifies binding affinity () and corrects for false positives in fluorescence-based assays .
- Structural Analysis : X-ray crystallography or molecular docking reveals binding modes that explain IC variability across studies .
Q. How should researchers approach the synthesis of derivatives to explore structure-activity relationships (SAR) without compromising the core pharmacophore?
- Methodological Answer :
- Targeted Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyridazine ring while preserving the hydroxylamine-carboximidamide core. Use protecting groups (e.g., Boc) during functionalization .
- Parallel Synthesis : Employ automated reactors to generate derivative libraries. Validate purity via LC-MS before screening .
- Computational Guidance : Density functional theory (DFT) predicts electron distribution effects on reactivity. Pair with in vitro assays to correlate structural changes with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
